Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1197237-40-3
VCID: VC0118657
InChI: InChI=1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H
SMILES: CN(C1CC1)C2CCNCC2.Cl.Cl
Molecular Formula: C₉H₂₀Cl₂N₂
Molecular Weight: 227.17

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride

CAS No.: 1197237-40-3

Cat. No.: VC0118657

Molecular Formula: C₉H₂₀Cl₂N₂

Molecular Weight: 227.17

* For research use only. Not for human or veterinary use.

Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride - 1197237-40-3

Specification

CAS No. 1197237-40-3
Molecular Formula C₉H₂₀Cl₂N₂
Molecular Weight 227.17
IUPAC Name N-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H
SMILES CN(C1CC1)C2CCNCC2.Cl.Cl

Introduction

Chemical Properties and Characteristics

Molecular Formula and Weight

The molecular formula C9H20Cl2N2C_9H_{20}Cl_2N_2 indicates that the compound contains nine carbon atoms, twenty hydrogen atoms, two chlorine atoms, and two nitrogen atoms. Its molecular weight of 227.17 g/mol makes it relatively lightweight compared to other piperidine derivatives .

Structural Features

The compound's structure includes:

  • A cyclopropylmethyl group attached to the nitrogen atom on the piperidine ring.

  • A secondary amine functional group within the piperidine ring.

  • Two hydrochloride ions associated with the molecule as part of its salt form.

These features contribute to its stability as a dihydrochloride salt and influence its solubility and reactivity.

Synthesis and Preparation

General Synthetic Pathway

The synthesis of Cyclopropyl-methyl-piperidin-4-YL-amine dihydrochloride involves the reaction of piperidine derivatives with cyclopropylmethyl halides or other suitable reagents. The process typically includes:

  • Formation of the base amine (cyclopropyl-methyl-piperidin-4-YL-amine).

  • Conversion into the dihydrochloride salt through treatment with hydrochloric acid.

This method ensures high purity and yield of the desired compound while minimizing by-products.

Reaction Mechanism

The reaction mechanism involves nucleophilic substitution, where the amine group on the piperidine ring reacts with a cyclopropylmethyl halide under basic conditions. The resulting intermediate is then protonated using hydrochloric acid to form the dihydrochloride salt.

Applications in Pharmaceutical Research

Role of Piperidine Derivatives

Piperidine derivatives are widely recognized for their pharmacological potential. They serve as key intermediates in the synthesis of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Pharmacological Implications

Mechanism of Action

Research Findings and Future Directions

Current Research Trends

Recent studies have focused on modifying the piperidine ring or introducing additional substituents to enhance biological activity. These efforts aim to optimize pharmacokinetics and reduce side effects.

Future Prospects

Future research should explore:

  • Detailed pharmacological profiling.

  • Toxicological studies.

  • Development of analogs with improved efficacy.

PropertyValue
Molecular FormulaC9H20Cl2N2C_9H_{20}Cl_2N_2
Molecular Weight227.17 g/mol
SMILES NotationC1CC1CN2CCC(CC2)N.Cl.Cl
CAS Number1197237-40-3
SynonymsSee Section 1

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